3-(Cyclopropylmethoxy)-5-fluoroaniline is an organic compound characterized by its unique molecular structure, which includes a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring. This compound is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
The compound's molecular formula is , and it has a molecular weight of 181.21 g/mol. It is classified as an aromatic amine due to the presence of the aniline moiety, which is a derivative of ammonia where hydrogen atoms are replaced by aromatic groups. Its IUPAC name is 3-(cyclopropylmethoxy)-5-fluoroaniline, and it can be identified using various chemical databases such as PubChem and BenchChem .
The synthesis of 3-(Cyclopropylmethoxy)-5-fluoroaniline typically involves several key steps:
The molecular structure of 3-(Cyclopropylmethoxy)-5-fluoroaniline can be represented by its canonical SMILES notation: C1CC1COC2=CC(=CC(=C2)N)F. Its structural features include:
The compound's InChI representation is InChI=1S/C10H12FNO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .
3-(Cyclopropylmethoxy)-5-fluoroaniline can participate in various chemical reactions:
The mechanism of action for 3-(Cyclopropylmethoxy)-5-fluoroaniline is primarily related to its interactions with biological targets:
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 3-(cyclopropylmethoxy)-5-fluoroaniline |
| Appearance | Oil |
| Storage Temperature | Room Temperature (RT) |
The presence of both cyclopropylmethoxy and fluorine groups significantly influences the physical properties such as solubility and reactivity compared to other similar compounds .
3-(Cyclopropylmethoxy)-5-fluoroaniline has several notable applications:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9